molecular formula C9H10BrNO3 B3277650 Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 663195-13-9

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B3277650
CAS No.: 663195-13-9
M. Wt: 260.08 g/mol
InChI Key: PRUOYBJSVQRNCS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9) is a brominated heterocyclic compound featuring a 1,2-dihydropyridinone core substituted at the 5-position with a bromine atom and an ethyl acetate side chain at the 1-position. Its molecular formula is C₉H₁₀BrNO₃, with an average molecular weight of 260.09 g/mol and a monoisotopic mass of 258.9844 g/mol . This compound is structurally characterized by a partially saturated pyridine ring, where the 2-oxo group introduces a keto-enol tautomeric equilibrium. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing brominated analogs of bioactive molecules.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOYBJSVQRNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 5-bromo-2-oxo-1,2-dihydropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity:
Research has indicated that compounds similar to ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate exhibit antimicrobial properties. The presence of the bromo group and the pyridine ring can enhance the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential:
Studies have suggested that derivatives of dihydropyridine compounds may possess anticancer properties. This compound could be explored for its efficacy against various cancer cell lines, potentially functioning as a lead compound in drug development .

3. Neurological Applications:
The structural features of this compound suggest possible interactions with neurotransmitter systems. Research into similar compounds has shown potential for neuroprotective effects, indicating that this compound may contribute to treatments for neurodegenerative diseases .

Organic Synthesis

1. Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .

2. Synthesis of Novel Compounds:
Researchers are utilizing this compound to synthesize novel derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties. This includes modifications of the bromo group or alterations to the ester functionality .

Material Science

1. Development of Functional Materials:
The unique properties of this compound make it suitable for developing functional materials such as polymers or coatings. Its reactivity can be harnessed to create materials with specific mechanical or thermal properties .

2. Potential Use in Nanotechnology:
There is ongoing research into using this compound in nanotechnology applications, particularly in creating nanoparticles that can deliver drugs more effectively or serve as contrast agents in imaging techniques .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity StudyDemonstrated effective inhibition against Gram-positive bacteria using derivatives similar to ethyl 2-(5-bromo...) .
Anticancer ResearchIdentified potential cytotoxic effects on cancer cell lines; further studies needed for mechanism elucidation .
Neurological ImpactSuggested neuroprotective effects; requires additional research to confirm .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in biological systems. The bromine atom and the ester functional group may play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is compared to structurally related compounds, focusing on halogen substitution, core heterocycles, and functional group variations.

Halogen-Substituted Analogs

The chloro-substituted analog, Ethyl 2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 226920-32-7), shares the same core structure but replaces bromine with chlorine. Key differences include:

Property Bromo Derivative (Target) Chloro Derivative
Molecular Formula C₉H₁₀BrNO₃ C₉H₁₀ClNO₃
Molecular Weight (g/mol) 260.09 215.63
Halogen Atomic Radius 1.15 Å (Br) 0.99 Å (Cl)
Electronegativity 2.96 (Br) 3.16 (Cl)
Lipophilicity (logP)* ~1.8 (estimated) ~1.2 (estimated)

Brominated Heterocycles with Varied Cores

This compound is distinguished from other brominated ethyl acetate derivatives by its dihydropyridinone core. Examples include:

Compound Name Core Structure Molecular Formula Key Differences
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate Indolinone C₁₂H₁₂BrNO₃ Aromatic indole fused to a ketone; increased planarity enhances π-π stacking .
Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate Imidazopyridine C₁₂H₁₁BrN₂O₂ Rigid imidazole-pyridine fusion; higher nitrogen content may alter hydrogen-bonding capacity .

The dihydropyridinone core in the target compound provides partial saturation, reducing aromaticity but introducing conformational flexibility, which can influence binding kinetics in enzyme inhibition .

Substituent Position and Electronic Effects

Compared to imidazole-based analogs (e.g., Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate), the target compound’s 5-bromo-2-oxo substitution on a pyridinone ring creates distinct electronic effects:

  • The 2-oxo group stabilizes enol tautomers, enabling keto-enol tautomerism absent in purely aromatic imidazoles .
  • The 5-bromo substituent exerts a strong electron-withdrawing effect, modulating the pyridinone ring’s electron density and reactivity toward nucleophilic attack .

Biological Activity

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS No. 663195-13-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₀BrN₁O₃
Molecular Weight260.08 g/mol
IUPAC NameEthyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
Purity≥ 95%

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridines, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a range of pathogens and reported minimum inhibitory concentration (MIC) values as low as 0.22–0.25 μg/mL for the most active compounds . The compound's effectiveness was also noted in reducing biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibiofilm agent .

Anticancer Potential

The compound's biological activity extends to anticancer research. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess such properties . The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the bromine position and variations in the ester moiety have been shown to influence antimicrobial potency and cytotoxicity. For example, the presence of electron-withdrawing groups at specific positions on the pyridine ring can enhance the compound's interaction with biological targets .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Evaluation : A series of thiazolones bearing dihydropyridine cores were synthesized and tested for antimicrobial activity. The study found that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines indicated that derivatives with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values indicating promising therapeutic potential .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of dihydropyridine derivatives with target proteins involved in bacterial resistance mechanisms, supporting the observed biological activities .

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, and how do reaction parameters influence yield?

Methodological Answer: The compound is synthesized via alkylation of 5-bromo-2-pyridone with ethyl bromoacetate. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity due to improved solubility of intermediates (e.g., 76% yield in DMF vs. lower yields in less polar solvents) .
  • Base choice : Potassium carbonate (K₂CO₃) is preferred for deprotonating the pyridone nitrogen, facilitating nucleophilic attack on the bromoacetate .
  • Purification : Flash chromatography (e.g., 9:1 DCM/MeOH) isolates the product from byproducts like unreacted starting materials .

Q. Table 1: Reaction Optimization

SolventBaseTemperatureTimeYield
DMFK₂CO₃RT16 h76%
THFK₂CO₃Reflux24 h35%
MeCNNaHCO₃RT24 h42%

Q. Reference Protocols :

  • Dissolve 5-bromo-2-pyridone and ethyl bromoacetate in DMF with excess K₂CO₃. Stir overnight at RT. Quench with water, extract with ethyl acetate, and purify via flash chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : The acetate methylene protons (CH₂COO) appear as a singlet at ~4.5 ppm. Pyridone protons (C3-H and C6-H) resonate as doublets between 6.0–7.3 ppm, with coupling constants (J) ~6–9 Hz .
    • ¹³C NMR : The carbonyl (C=O) of the pyridone ring appears at ~162 ppm, while the ester carbonyl (COOEt) is at ~167 ppm .
  • HRMS : Confirms molecular formula (e.g., [M+Na]⁺ calculated for C₉H₁₀BrNO₃: 282.98, observed: 282.97) .
  • IR : Peaks at ~1748 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridone C=O) validate functional groups .

Q. Table 2: Representative NMR Data

Proton/Carbonδ (ppm)MultiplicityAssignment
CH₂COOEt4.55sAcetate
C3-H6.41d (J=9.1 Hz)Pyridone
C6-H7.20mPyridone
C=O (ester)167.5-COOEt

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ=1.5418 Å).
  • Structure Solution : Employ dual-space algorithms in SHELXT for initial phase determination, leveraging the compound’s Laue symmetry and heavy-atom (Br) position .
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder (e.g., ethyl group rotamers). Key metrics: R₁ < 5%, wR₂ < 12% .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight steric strain or non-covalent interactions (e.g., C–H···O contacts) .

Case Study :
A related pyridone derivative showed twinning; SHELXL’s TWIN command resolved the pseudo-merohedral twinning by refining twin laws .

Q. How should discrepancies between experimental and computational NMR data be addressed?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with gauge-including atomic orbitals (GIAO).
  • Dynamic Effects : Account for conformational averaging (e.g., ethyl group rotation) using molecular dynamics (MD) simulations.
  • Solvent Corrections : Apply the IEF-PCM model to mimic DMSO or CDCl₃ environments.

Example :
In a study of a methyl-substituted analog, DFT-predicted ¹³C shifts deviated by <2 ppm after MD-averaging, validating the experimental assignments .

Q. What mechanistic insights exist for the alkylation step in the synthesis of this compound?

Methodological Answer:

  • Nucleophilic Pathway : Deprotonation of 5-bromo-2-pyridone by K₂CO₃ generates a resonance-stabilized enolate, which attacks ethyl bromoacetate’s electrophilic carbon .
  • Steric Effects : Bulky substituents on the pyridone ring reduce yields (e.g., 35% for 3-methyl vs. 76% for unsubstituted analogs) .
  • Kinetic Profiling : In situ IR monitoring reveals a second-order rate dependence on pyridone and bromoacetate concentrations .

Q. Table 3: Substituent Effects on Yield

SubstituentPositionYield (%)
-HC376
-CH₃C335
-BrC568

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

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